molecular formula C12H14O2 B14179330 2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine

2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine

Cat. No.: B14179330
M. Wt: 190.24 g/mol
InChI Key: XZPQBLFUXUKEJB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine is an organic compound with the molecular formula C12H14O2 It belongs to the class of benzo[1,3]dioxines, which are heterocyclic compounds containing a benzene ring fused to a 1,3-dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is typically mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. The reaction proceeds at room temperature and yields the desired benzo[1,3]dioxine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzo[1,3]dioxine derivatives.

Scientific Research Applications

2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.

    Industry: It can be used in the production of materials with unique properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler analog with a similar dioxine ring structure but lacking the vinyl and dimethyl substituents.

    2,2-Dimethyl-1,3-benzodioxole: Similar to 2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine but without the vinyl group.

Uniqueness

This compound is unique due to the presence of both dimethyl and vinyl substituents, which can influence its chemical reactivity and potential applications. These structural features may impart distinct properties compared to its analogs, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

5-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-4-9-6-5-7-11-10(9)8-13-12(2,3)14-11/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPQBLFUXUKEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(C=CC=C2O1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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